Fingolimod Méthyl Impureté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fingolimod Methyl Impurity is a process-related impurity observed during the synthesis of Fingolimod, an immunomodulating drug used primarily for the treatment of multiple sclerosis . This impurity is formed during the manufacturing process and needs to be identified and characterized to ensure the quality and safety of the final drug product .
Applications De Recherche Scientifique
Fingolimod Methyl Impurity has several scientific research applications:
Mécanisme D'action
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
Analyse Biochimique
Biochemical Properties
Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .
Cellular Effects
Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .
Molecular Mechanism
The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .
Temporal Effects in Laboratory Settings
While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.
Dosage Effects in Animal Models
In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.
Metabolic Pathways
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.
Subcellular Localization
Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .
Méthodes De Préparation
The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:
Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.
Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.
Formation of Fingolimod Methyl Impurity: The final intermediate undergoes a reaction to form Fingolimod Methyl Impurity.
Purification: The impurity is purified to achieve a purity level of more than 98%.
Analyse Des Réactions Chimiques
Fingolimod Methyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:
- N,N-dimethyl impurity
- Nitromono methyl impurity
- Nitrohydroxy impurity
- Hydroxy impurity
These impurities are formed through similar synthetic routes and have comparable chemical properties. Fingolimod Methyl Impurity is unique in its specific formation pathway and the conditions required for its synthesis .
Activité Biologique
Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of Fingolimod Methyl Impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.
Overview of Fingolimod and Its Metabolites
Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .
Key Metabolites
- Fingolimod : Parent compound with immunomodulatory effects.
- Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
- Inactive metabolites : Include butanoic acid and ceramide derivatives.
Biological Activity of Fingolimod Methyl Impurity
Fingolimod Methyl Impurity is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:
- S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
- Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
- Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .
Pharmacological Effects
Research has shown that fingolimod and its derivatives can have various effects on cellular processes:
- Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
- Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
- Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .
Case Studies and Clinical Findings
A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:
Parameter | Result |
---|---|
Mean Age | 37.7 ± 10.10 years |
Duration of MS | 5.4 ± 4.52 years |
Duration of Fingolimod Exposure | 135.8 patient-years |
Common Adverse Events | Bradycardia (21.7%), upper respiratory infections (11.6%) |
Annualized Relapse Rate (ARR) | 0.3 ± 0.74 |
Patients Relapse-Free | 66.7% |
The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .
Propriétés
Numéro CAS |
162361-47-9 |
---|---|
Formule moléculaire |
C20H35NO2 |
Poids moléculaire |
321.51 |
Apparence |
Off-white to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.